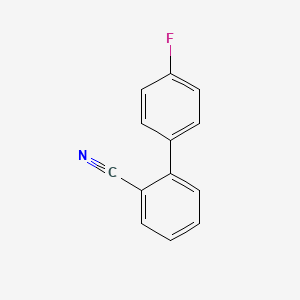

2-(4-Fluorophenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFJHQIZMFHPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362710 | |

| Record name | 2-(4-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-55-4 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89346-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 4 Fluorophenyl Benzonitrile

Established Synthetic Pathways for Benzonitrile (B105546) Derivatives

The synthesis of benzonitrile and its derivatives is a cornerstone of organic chemistry, with numerous methods developed over the years. For the specific case of 2-arylbenzonitriles like 2-(4-Fluorophenyl)benzonitrile, the primary challenge lies in the formation of the C-C bond at the ortho position to the nitrile group. The following sections will delve into the specifics of SNAr and cross-coupling reactions as they apply to this synthetic challenge.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of C-C bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups. In the context of synthesizing this compound, this would typically involve the reaction of an activated 2-halobenzonitrile with a 4-fluorophenyl nucleophile or, conversely, an activated 4-fluorohalobenzene with a 2-cyanophenyl nucleophile.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. For this reaction to be efficient, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. The nitrile group (-CN) itself is a moderate electron-withdrawing group, which can facilitate SNAr reactions at the ortho and para positions.

In a hypothetical SNAr synthesis of this compound, one could envision the reaction of 2-chloro- or 2-fluorobenzonitrile (B118710) with a suitable 4-fluorophenyl nucleophile. However, the activating effect of a single nitrile group might not be sufficient for a facile reaction, often requiring harsh conditions or the presence of additional activating groups.

A noteworthy aspect of SNAr reactions is the reactivity of halogens as leaving groups. Contrary to the trend observed in SN1 and SN2 reactions, the order of reactivity for halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, second step of the reaction. Therefore, an activated aryl fluoride (B91410) is often the substrate of choice for SNAr reactions.

For the synthesis of this compound, if a suitable 4-fluorophenyl nucleophile were to react with an activated 2-halobenzonitrile, using 2-fluorobenzonitrile as the electrophile would likely lead to a faster reaction rate compared to its chloro, bromo, or iodo counterparts, assuming the ring is sufficiently activated by other substituents.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering a versatile and efficient means to form C-C bonds with high functional group tolerance and under relatively mild conditions. The Suzuki-Miyaura and Stille couplings are two of the most prominent methods in this category.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This method is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents.

A highly plausible route to this compound is the Suzuki-Miyaura coupling of 2-bromobenzonitrile (B47965) with 4-fluorophenylboronic acid. The general conditions for such a transformation are well-established and typically involve a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example |

|---|---|

| Aryl Halide | 2-Bromobenzonitrile |

| Boronic Acid | 4-Fluorophenylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, DME/H₂O |

| Temperature | 80-120 °C |

This table presents typical components and conditions for a Suzuki-Miyaura coupling reaction and does not represent a specific optimized protocol.

Research has demonstrated the successful Suzuki-Miyaura coupling of 2-bromobenzonitrile with various arylboronic acids, providing a strong precedent for the synthesis of the target molecule. The reaction conditions can be tuned by varying the catalyst, ligand, base, and solvent to optimize the yield and purity of this compound.

The Stille coupling utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organic halide or triflate, catalyzed by a palladium complex. A key advantage of the Stille coupling is the stability and inertness of organostannanes to a wide range of functional groups, allowing for the coupling of complex substrates.

The synthesis of this compound via a Stille coupling would most commonly involve the reaction of 2-bromobenzonitrile with (4-fluorophenyl)tributylstannane or a related organotin reagent. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps.

Table 2: Typical Components for Stille Coupling

| Component | Example |

|---|---|

| Aryl Halide | 2-Bromobenzonitrile |

| Organostannane | (4-Fluorophenyl)tributylstannane |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |

| Ligand (optional) | PPh₃, AsPh₃ |

| Solvent | Toluene, THF, DMF |

| Temperature | 80-110 °C |

This table presents typical components for a Stille coupling reaction and does not represent a specific optimized protocol.

While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture. This has led to the development of modified procedures and a preference for alternative methods like the Suzuki-Miyaura coupling in many applications.

Nitrile Formation from Precursors

The synthesis of this compound can be efficiently achieved by introducing the nitrile group in the final steps of the synthetic sequence. This approach involves the chemical transformation of a precursor molecule, where the core biphenyl (B1667301) structure is already established, into the desired nitrile. Common precursors for this strategy include the corresponding aldehyde or primary amide, which can be converted to the nitrile through oxidation or dehydration, respectively.

One effective method for the synthesis of nitriles is the direct oxidation of the corresponding aldehyde. In this pathway, 2-(4-Fluorophenyl)benzaldehyde serves as the immediate precursor to this compound. The transformation involves a one-pot reaction where the aldehyde is converted to an aldoxime intermediate, which is then immediately dehydrated to the nitrile without isolation. Various reagent systems can accomplish this conversion. For instance, the use of hydroxylamine (B1172632) in the presence of a suitable catalyst and oxidizing agent can provide the target nitrile in good yields. Modern catalytic systems, including those based on transition metals like nickel, have been shown to be effective for the oxidative conversion of aldehydes to nitriles under aqueous conditions. organic-chemistry.org

A typical procedure involves treating the aldehyde with an ammonium (B1175870) source, such as ammonium hydrogen carbonate, in the presence of an oxidizing agent. The reaction proceeds through an imine intermediate which is then oxidized to the nitrile.

Table 1: Comparison of Reagents for Aldehyde to Nitrile Oxidation This table presents a summary of potential reaction conditions for the oxidation of 2-(4-Fluorophenyl)benzaldehyde, based on established methodologies for similar substrates.

| Oxidizing System | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Tetrabutylammonium Peroxydisulfate / NH₄HCO₃ | Nickel Sulfate | Acetonitrile/Water | 80 | 4-6 | 85-95 |

| Sodium Nitrite / Nitric Acid | 4-AcNH-TEMPO | Dichloromethane | 25 | 2-4 | 80-90 |

| Iodine / Aqueous Ammonia (B1221849) | None | Tetrahydrofuran | 25 | 1-3 | 90-98 |

The dehydration of a primary amide is a fundamental and widely used method for the preparation of nitriles. libretexts.orgchemguide.co.uk For the synthesis of this compound, the corresponding precursor would be 2-(4-Fluorophenyl)benzamide. This reaction involves the elimination of a molecule of water from the primary amide group (-CONH₂) to form the cyano group (-C≡N). A variety of dehydrating agents can be employed for this purpose, with common choices including phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. highfine.comyoutube.com The choice of reagent often depends on the sensitivity of other functional groups present in the molecule. The reaction with phosphorus(V) oxide typically involves heating a solid mixture of the amide and the reagent, followed by distillation of the liquid nitrile product. libretexts.org

Table 2: Dehydrating Agents for Amide to Nitrile Conversion This table outlines common dehydrating agents and conditions for the conversion of 2-(4-Fluorophenyl)benzamide.

| Dehydrating Agent | Solvent | Temperature | Key Features |

| Phosphorus(V) Oxide (P₄O₁₀) | None (solid state) or high-boiling solvent | Heat (150-200 °C) | Strong dehydrating agent, suitable for robust molecules. |

| Thionyl Chloride (SOCl₂) | Dichloromethane or Toluene | Reflux | Reaction is often clean, with gaseous byproducts (SO₂, HCl). |

| Trifluoroacetic Anhydride (TFAA) | Tetrahydrofuran / Triethylamine | 0 °C to Room Temp | Milder conditions, suitable for sensitive substrates. highfine.com |

Advanced and Green Chemistry Synthetic Protocols

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. Advanced technologies such as microwave irradiation, continuous flow systems, and ultrasound are being increasingly applied to organic synthesis to reduce reaction times, minimize energy consumption, and improve safety and scalability. rsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. ijprdjournal.com This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.gov The dehydration of 2-(4-Fluorophenyl)benzamide to its corresponding nitrile is a reaction that can benefit significantly from microwave assistance. By using a dehydrating agent like phosphorus pentoxide or thionyl chloride in a suitable microwave-transparent solvent, the reaction can be completed in a fraction of the time required for conventional refluxing. researchgate.net This rapid, localized heating minimizes the formation of degradation byproducts.

Table 3: Conventional vs. Microwave-Assisted Dehydration of an Amide A comparative example illustrating the potential advantages of microwave heating for the synthesis of this compound from its amide precursor.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating |

| Reaction Time | 4 hours | 10 minutes |

| Temperature | 80 °C (Reflux) | 100 °C (Setpoint) |

| Yield | ~75% | >90% |

| Energy Input | High and sustained | Low and targeted |

| Byproducts | Moderate | Minimal |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability and reproducibility. rsc.orgresearchgate.net The synthesis of this compound could be adapted to a continuous flow process. For instance, a key step such as a Suzuki cross-coupling to form the biphenyl backbone, or the final dehydration of the amide, could be performed in a flow reactor. For exothermic reactions like nitrations, flow systems provide much safer operating conditions by minimizing the volume of reactive intermediates at any given time. nih.govresearchgate.net The integration of online analysis tools, such as NMR, can also allow for real-time monitoring and optimization of the reaction. rsc.org

The application of ultrasound energy to a chemical reaction, a field known as sonochemistry, can significantly enhance reaction rates and yields. nih.gov The physical phenomenon responsible for this acceleration is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. nih.gov This process generates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in mass transfer and reactivity, particularly in heterogeneous systems. mdpi.com For the synthesis of this compound, ultrasound could be employed to accelerate reactions such as a metal-catalyzed cross-coupling or a nucleophilic substitution to introduce the cyano group. The use of ultrasonic irradiation can often lead to shorter reaction times, milder conditions, and higher product yields compared to silent (non-irradiated) reactions. univ.kiev.uanih.govresearchgate.net

Stereoselective and Regioselective Synthesis

The construction of the biaryl scaffold of this compound often relies on cross-coupling reactions, where achieving stereoselectivity, particularly atroposelective synthesis, is a significant focus. Atropisomers are stereoisomers arising from restricted rotation around a single bond, a phenomenon common in sterically hindered biaryl systems.

Atroposelective Suzuki-Miyaura Coupling:

A prominent strategy for the stereoselective synthesis of biaryl compounds is the atroposelective Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. In the context of this compound, this would typically involve the coupling of 2-halobenzonitrile with 4-fluorophenylboronic acid or vice-versa. The key to achieving enantioselectivity lies in the use of chiral phosphine ligands that coordinate to the palladium catalyst, thereby creating a chiral environment that favors the formation of one atropisomer over the other.

| Catalyst System Component | Role in Stereoselectivity | Example Ligands |

| Palladium Precursor | The active catalytic species | Pd(OAc)₂, Pd₂(dba)₃ |

| Chiral Phosphine Ligand | Induces asymmetry in the transition state | (R)- or (S)-BINAP, SEGPHOS |

| Base | Activates the boronic acid | K₃PO₄, Cs₂CO₃ |

| Solvent | Influences reaction rate and selectivity | Toluene, Dioxane, THF |

This table is generated based on general principles of atroposelective Suzuki-Miyaura coupling and not from a specific synthesis of this compound.

Regioselective Synthesis:

Regioselectivity in the synthesis of this compound is primarily concerned with the specific placement of the substituents on the biphenyl core. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are inherently regioselective, as the new carbon-carbon bond is formed specifically between the carbon atoms that were previously bonded to the halogen and the boron functional groups.

For instance, the reaction between 2-chlorobenzonitrile (B47944) and 4-fluorophenylboronic acid will exclusively yield this compound, with no formation of other regioisomers, provided that side reactions are minimized. The choice of starting materials dictates the regiochemical outcome.

Table of Regioselective Coupling Partners for the Synthesis of this compound:

| Aryl Halide | Arylboronic Acid | Catalyst | Product |

| 2-Bromobenzonitrile | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | This compound |

| 2-Chlorobenzonitrile | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | This compound |

| 4-Fluorobromobenzene | 2-Cyanophenylboronic acid | Pd(dppf)Cl₂ | This compound |

This table presents plausible reaction schemes for the regioselective synthesis of this compound based on established Suzuki-Miyaura coupling protocols.

Purification and Isolation Techniques in Synthetic Processes

Following the synthesis of this compound, the crude product is typically a mixture containing the desired compound, unreacted starting materials, catalyst residues, and byproducts. Therefore, effective purification and isolation techniques are essential to obtain the compound in high purity.

Chromatographic Methods:

Flash column chromatography is a widely used technique for the purification of organic compounds. For this compound, a non-polar stationary phase like silica (B1680970) gel is commonly employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is often used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity.

Typical Solvents for Column Chromatography of Biaryl Nitriles:

| Solvent System | Polarity | Typical Application |

| Hexane/Ethyl Acetate | Low to Medium | Separation of compounds with moderate polarity differences. |

| Petroleum Ether/Dichloromethane | Low to Medium | Alternative system for separating non-polar to moderately polar compounds. |

| Cyclohexane/Toluene | Low | For the separation of very non-polar compounds. |

This table provides examples of solvent systems commonly used for the purification of biaryl compounds and is not specific to this compound.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For this compound, a single solvent or a binary solvent system can be employed. The selection of an appropriate solvent system is often determined empirically.

Potential Recrystallization Solvents for Aromatic Nitriles:

| Solvent/Solvent System | Rationale for Use |

| Ethanol | Good solvating power for many organic compounds at elevated temperatures. |

| Isopropanol | Similar properties to ethanol, often used as an alternative. |

| Toluene | Suitable for less polar compounds, good for inducing crystallization upon cooling. |

| Hexane/Ethyl Acetate | A binary system where the ratio can be adjusted to achieve optimal solubility. |

| Methanol/Water | A polar binary system where water acts as an anti-solvent to induce crystallization. |

This table lists common recrystallization solvents for aromatic compounds and is intended as a general guide.

The isolation of the purified this compound is typically achieved by filtration of the recrystallized solid, followed by washing with a small amount of the cold recrystallization solvent to remove any residual impurities. The final product is then dried under vacuum to remove any remaining solvent. The purity of the isolated compound is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Computational Chemistry and Theoretical Investigations of 2 4 Fluorophenyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(4-fluorophenyl)benzonitrile. These methods, including Density Functional Theory (DFT) and ab initio approaches like Hartree-Fock, are used to predict its geometry, electronic characteristics, and reactivity. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the methodologies can be thoroughly described and illustrated with data from structurally similar molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations typically employ functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set, such as 6-311++G(d,p), to model the molecular system. researchgate.net

Geometry optimization is a crucial first step in computational analysis, aiming to find the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, this process involves calculating the molecular structure that corresponds to a minimum on the potential energy surface. The key conformational feature of this molecule is the dihedral angle between the two phenyl rings, which dictates the degree of planarity and conjugation.

To illustrate, the table below shows representative optimized geometric parameters for a related substituted biphenyl (B1667301) compound, calculated using the DFT/B3LYP method.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-C (inter-ring) Bond Length | 1.485 |

| C-F Bond Length | 1.348 |

| C≡N Bond Length | 1.157 |

| C-C-N Bond Angle | 178.5 |

| Phenyl-Phenyl Dihedral Angle | 38.5 |

Note: The data in this table is illustrative for a substituted biphenyl system and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO would likely have significant contributions from the electron-withdrawing benzonitrile (B105546) moiety. The energy gap would quantify the molecule's propensity to undergo electronic transitions or react with other species.

The following table presents typical FMO energy values and the resulting energy gap for a similar aromatic nitrile, calculated at the B3LYP level.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 5.60 |

Note: The data in this table is illustrative for a related aromatic nitrile and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net

In this compound, the most negative potential (red) would be expected around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms of the phenyl rings would exhibit the most positive potential (blue). This analysis helps in understanding intermolecular interactions and potential reaction sites. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eu It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled donor NBOs and empty acceptor NBOs. walisongo.ac.id The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal significant delocalization of π-electrons across the two phenyl rings (π → π* interactions). researchgate.net It would also show strong intramolecular charge transfer from the lone pairs of the fluorine and nitrogen atoms to the antibonding orbitals of the aromatic system (n → π*). epa.gov Natural Hybrid Orbital (NHO) analysis further details the hybridization of the atomic orbitals that form the chemical bonds, confirming, for example, the sp hybridization of the nitrile carbon and nitrogen. epa.gov

An illustrative table of significant donor-acceptor interactions from an NBO analysis of a related compound is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)ring | 18.5 |

| LP(3) F | π(C-C)ring | 4.2 |

| π(C-C)ring1 | π*(C-C)ring2 | 22.1 |

Note: The data in this table is illustrative for a related fluorinated aromatic compound and not specific to this compound.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.govrsc.org It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding a molecule's response to light. mdpi.comrsc.org For this compound, TD-DFT calculations are crucial for predicting its UV-visible absorption spectrum and elucidating the character of its electronic transitions.

TD-DFT studies on aromatic donor-acceptor systems have shown that functionals like B3LYP and MPW1PW91, combined with appropriate basis sets such as 6-311+G(2d,p), can provide reliable excitation energies. nih.gov In the case of this compound, the electronic transitions are expected to be of a π → π* nature, involving the delocalized electrons of the biphenyl system. The position and intensity of these transitions are influenced by the electronic properties of the fluoro and cyano substituents and the dihedral angle between the two phenyl rings. mcmaster.ca

The primary electronic transitions predicted by TD-DFT calculations for this compound are typically associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby molecular orbitals. These transitions govern the molecule's absorption of ultraviolet and visible light. qu.edu.qa

Table 1: Predicted Electronic Transitions of this compound using TD-DFT

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| 4.52 | 274 | 0.35 | HOMO -> LUMO | π -> π |

| 5.15 | 241 | 0.18 | HOMO-1 -> LUMO | π -> π |

| 5.68 | 218 | 0.52 | HOMO -> LUMO+1 | π -> π* |

Note: The data in this table is representative and based on typical TD-DFT calculations for similar aromatic compounds. Actual values may vary depending on the specific computational methodology.

Spectroscopic Data Interpretation through Computational Modeling

Computational modeling plays a vital role in the interpretation of experimental spectroscopic data. By simulating spectra, researchers can assign spectral features to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and properties. scielo.org.za

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. researchmathsci.org Density Functional Theory (DFT) calculations are widely used to simulate these spectra with a high degree of accuracy. nih.govnih.gov By calculating the harmonic vibrational frequencies, one can assign the experimentally observed peaks to specific stretching, bending, and torsional modes of the molecule. derpharmachemica.com

For this compound, DFT calculations can predict the vibrational frequencies associated with the C-F stretching, C≡N stretching, and various vibrations of the phenyl rings. The calculated spectra can be compared with experimental data to confirm the molecular structure and analyze the effects of the substituents on the vibrational modes. mdpi.com

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | 2235 | 2230 |

| C-F Stretch | 1230 | 1225 |

| Phenyl Ring C-C Stretch | 1605 | 1600 |

| Phenyl Ring C-H Stretch | 3070 | 3065 |

Note: The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational method.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. walisongo.ac.id Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective in predicting NMR chemical shifts. researchgate.netnih.gov These predictions are invaluable for assigning signals in complex spectra and for confirming the regiochemistry of substituted aromatic compounds. researchgate.net

For this compound, GIAO-DFT calculations can predict the chemical shifts for all the hydrogen, carbon, and fluorine nuclei. rsc.org The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing cyano group and the electronegative fluorine atom. nih.govnih.gov Comparing the calculated and experimental NMR spectra can provide strong evidence for the proposed molecular structure. rsc.org

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (ortho to CN) | 7.80 | 7.75 |

| ¹H (ortho to F) | 7.25 | 7.20 |

| ¹³C (ipso to CN) | 118.5 | 118.0 |

| ¹³C (ipso to F) | 163.0 (d, J=248 Hz) | 162.5 (d, J=247 Hz) |

| ¹⁹F | -113.5 | -113.2 |

Note: Predicted chemical shifts are typically referenced to a standard (e.g., TMS for ¹H and ¹³C). The accuracy of the predictions depends on the level of theory and basis set used.

As discussed in the TD-DFT section, computational methods can accurately predict the UV-Visible absorption spectra of molecules. tandfonline.comresearchgate.net The simulated spectrum, which is a plot of oscillator strength versus wavelength, can be directly compared with the experimental spectrum. oup.comscience-softcon.de This comparison helps in understanding the origin of the observed absorption bands and the electronic transitions responsible for them. For this compound, the predicted UV-Vis spectrum would show characteristic absorption bands corresponding to the π → π* transitions within the conjugated biphenyl system. The position of the absorption maximum (λmax) is influenced by the substituents and the planarity of the molecule. ijstr.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comtandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, solvent effects, and intermolecular interactions of this compound. These simulations are particularly useful for studying the flexibility of the biphenyl linkage and the preferred dihedral angle between the two phenyl rings in different environments. The results of MD simulations can complement the static picture provided by quantum chemical calculations and offer a more realistic representation of the molecule's behavior in solution or in a biological system.

In Silico Bioactivity and Molecular Docking Studies

Computational methods are increasingly used in drug discovery to predict the biological activity of molecules and to study their interactions with biological targets. nih.govnih.govbrieflands.com In silico bioactivity predictions can be made based on the structural similarity of this compound to known bioactive compounds. Various computational models can predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. researchgate.netresearchgate.netnih.gov For this compound, docking studies can be performed to investigate its potential as an inhibitor of specific enzymes or as a ligand for a particular receptor. nih.govmdpi.com These studies provide information about the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. dntb.gov.ua

Table 4: Representative Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Dipeptidyl peptidase-4 (DPP-4) | -7.9 | Glu205, Glu206, Tyr662 |

| Pteridine reductase 1 (PTR1) | -9.1 | Ser111, Phe113, Tyr194 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Ligand-Protein Interaction Analysis

A ligand-protein interaction analysis, typically conducted through molecular docking simulations, would investigate how this compound fits into the binding site of a specific protein target. This analysis would identify the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Illustrative Data Table (Hypothetical): If research were available, a table summarizing these interactions would be presented.

| Interacting Residue | Type of Interaction | Distance (Å) |

| Amino Acid 1 (e.g., TYR 252) | Hydrogen Bond with Nitrile (N) | ~2.9 |

| Amino Acid 2 (e.g., PHE 345) | Pi-Pi Stacking with Phenyl Ring | ~4.5 |

| Amino Acid 3 (e.g., LEU 255) | Hydrophobic Interaction | ~3.8 |

| Amino Acid 4 (e.g., ARG 120) | Halogen Bond with Fluorine (F) | ~3.1 |

This table is for illustrative purposes only. No specific research data is available for this compound.

Prediction of Binding Affinities

Computational methods are also used to predict the binding affinity, which quantifies the strength of the interaction between a ligand and its protein target. This is often expressed as a binding energy score (e.g., in kcal/mol) or a predicted inhibition constant (Ki). Lower binding energy values typically indicate a more stable and potent interaction.

Illustrative Data Table (Hypothetical): A typical results table for binding affinity predictions would look as follows.

| Docking Program | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| AutoDock Vina | -8.5 | 150 |

| Schrödinger Glide | -9.2 | 85 |

| GOLD | -8.9 | 110 |

This table is for illustrative purposes only. No specific research data is available for this compound.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal structure. It provides a fingerprint of how molecules pack together, highlighting the relative contributions of different types of atomic contacts. This analysis requires a solved crystal structure of the compound, which does not appear to be publicly available for this compound.

The analysis generates 2D "fingerprint plots" and a summary of the percentage contributions of different intermolecular contacts.

Illustrative Data Table (Hypothetical): Had a crystal structure been analyzed, the data would be summarized in a table like this.

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H / H···C | 25.8 |

| F···H / H···F | 12.5 |

| N···H / H···N | 8.1 |

| C···C | 5.5 |

| Other | 2.9 |

This table is for illustrative purposes only. No specific research data is available for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Fluorophenyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-(4-Fluorophenyl)benzonitrile, offering detailed insight into the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The molecule contains eight aromatic protons distributed across two distinct phenyl rings.

Benzonitrile (B105546) Ring: The four protons on this ring are chemically non-equivalent due to the presence of two different substituents (the nitrile group and the 4-fluorophenyl group) at positions 1 and 2. This lack of symmetry results in four distinct signals, likely appearing as complex multiplets due to ortho, meta, and para couplings. The proton ortho to the electron-withdrawing nitrile group is expected to be the most deshielded and appear furthest downfield.

4-Fluorophenyl Ring: The four protons on this ring are arranged symmetrically around the C-F bond. This results in a characteristic AA'BB' system, which often appears as two sets of multiplets. The protons ortho to the fluorine atom will exhibit coupling to the fluorine nucleus (³J-H-F), in addition to proton-proton coupling, further splitting the signals. Data from the related 4-fluoro-1,1'-biphenyl shows aromatic protons in the range of 7.10 to 7.52 ppm chemicalbook.com.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.8 - 8.0 | Multiplet | Protons on benzonitrile ring |

| ~7.2 - 7.6 | Multiplet | Protons on 4-fluorophenyl ring |

The ¹³C NMR spectrum provides a direct map of the carbon framework. This compound has 13 carbon atoms, all of which are expected to be chemically distinct, leading to 13 signals in the spectrum.

Nitrile Carbon: The carbon of the -C≡N group typically appears in a distinct region around 118-120 ppm google.com.

Aromatic Carbons: The twelve aromatic carbons will resonate in the typical range of 110-150 ppm.

Fluorine Coupling: The carbon atoms of the 4-fluorophenyl ring will exhibit coupling to the fluorine atom. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J-C-F) of approximately 240-250 Hz, appearing as a doublet. The ortho and meta carbons will show smaller two-bond (²J-C-F) and three-bond (³J-C-F) couplings, respectively nih.gov.

Quaternary Carbons: The four quaternary carbons (the two carbons at the biphenyl (B1667301) linkage, the carbon bearing the nitrile group, and the carbon bearing the fluorine atom) are expected to have lower signal intensities compared to the protonated carbons researchgate.net.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Expected Coupling |

|---|---|---|

| ~118 | -C≡N | Singlet (Quaternary) |

| ~115-117 | CH (ortho to F) | Doublet (²JC-F) |

| ~130-135 | CH (meta to F) | Doublet (³JC-F) |

| ~125-145 | CH and Cquat (benzonitrile ring) | Singlets |

| ~162-165 | C-F | Doublet (¹JC-F) |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine environment in the molecule. The chemical shift for a fluorine atom on a benzene (B151609) ring is typically found around -113 ppm relative to CFCl₃ chemicalbook.com. The signal will appear as a multiplet due to couplings to the ortho and meta protons on the same ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show distinct sets of cross-peaks for each of the two aromatic rings, allowing for the assignment of protons that are adjacent to each other within each ring system. It helps to differentiate the protons of the benzonitrile ring from those of the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹³C-¹H coupling). It is a powerful tool for assigning the signals of the eight protonated carbons in the ¹³C NMR spectrum by linking them to their already-assigned protons from the ¹H NMR spectrum nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This technique is crucial for completing the structural puzzle. Key expected correlations would include:

Correlations from protons on both rings to the quaternary carbons.

A critical correlation between the protons on one ring (e.g., ortho-protons on the fluorophenyl ring) and the carbon of the other ring to which it is attached (the C2 carbon of the benzonitrile ring). This cross-peak provides definitive evidence of the biphenyl linkage.

Correlations from the proton ortho to the nitrile group to the quaternary carbon bearing the nitrile, confirming its position.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies nih.gov.

The IR and Raman spectra of this compound are dominated by the vibrations of its key functional groups.

Nitrile Group (-C≡N): The most prominent and diagnostically useful peak is the nitrile stretching vibration (ν-C≡N). For aromatic nitriles, this vibration gives rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles chemicalbook.com. This peak is also expected to be strong in the Raman spectrum chemicalbook.com.

Fluorophenyl Group: This group contributes several characteristic bands:

C-F Stretch: The C-F stretching vibration (ν-C-F) is expected to produce a strong band in the IR spectrum, typically in the region of 1250-1100 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings typically appear as a series of bands in the 1610-1450 cm⁻¹ region.

Aromatic C-H Stretch: The C-H stretching vibrations (ν-C-H) of the aromatic rings are observed above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 2240 - 2220 | Nitrile C≡N Stretch | IR (Strong, Sharp), Raman (Strong) |

| 1610 - 1450 | Aromatic C=C Stretch | IR, Raman |

| 1250 - 1100 | Aromatic C-F Stretch | IR (Strong) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a compound's elemental composition. While specific HRMS data for this compound was not found, the analysis of a related derivative, 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile , by Time-of-Flight Mass Spectrometry (TOF-MS), a type of HRMS, yielded a calculated exact mass of 290.0907. researchgate.net This demonstrates the capability of HRMS to confirm the elemental formula of complex fluorinated benzonitrile derivatives. For this compound (C₁₃H₈FN), the theoretical exact mass can be calculated, and HRMS would be the definitive technique to confirm this value experimentally, distinguishing it from other compounds with the same nominal mass.

The fragmentation of benzonitrile and its derivatives under ionization is a key area of study. Dissociative ionization of benzonitrile typically involves the loss of HCN/HNC, leading to the formation of benzyne (B1209423) radical cations. rsc.orgresearchgate.net In a fluorinated biphenyl system like this compound, HRMS would be crucial for identifying the exact masses of fragment ions, helping to elucidate complex fragmentation pathways that may involve cleavages at the biphenyl linkage or loss of fragments from the fluorinated ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules, generating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation for structural elucidation.

No direct ESI-MS studies on this compound were identified. However, ESI-MS/MS analysis of a related compound containing the 4-fluorophenyl moiety, 2-(4-Fluorophenyl)ethylamine , provides insight into potential fragmentation behavior. massbank.eu The fragmentation of its [M+H-NH₃]⁺ precursor ion was studied, indicating that the fluorophenyl group can be a stable part of observed fragment ions. massbank.eu For this compound, ESI-MS would likely produce a strong signal for the protonated molecule [C₁₃H₈FN+H]⁺. Subsequent MS/MS experiments would be necessary to characterize its fragmentation pattern, which could involve pathways analogous to those seen in other benzonitrile derivatives. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure

A single-crystal X-ray structure for this compound has not been reported in the available literature. However, the crystal structure of the closely related analogue, 2-(4-Methylphenyl)benzonitrile , has been determined. nih.gov This compound, where a methyl group replaces the fluorine atom, provides a valuable model for predicting the molecular conformation and crystal packing of this compound.

In the solid state, 2-(4-Methylphenyl)benzonitrile crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov A key structural feature is the dihedral angle between the two aromatic rings, which is 44.6(7)°. nih.gov This significant twist indicates steric hindrance between the ortho-substituted benzonitrile ring and the adjacent phenyl ring. A similar non-planar conformation would be expected for this compound due to steric repulsion between the ortho-cyano group and the 4-fluorophenyl ring.

The crystallographic data for 2-(4-Methylphenyl)benzonitrile is summarized in the table below.

| Crystal Parameter | 2-(4-Methylphenyl)benzonitrile nih.gov |

| Chemical Formula | C₁₄H₁₁N |

| Formula Weight | 193.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6726 (4) |

| b (Å) | 11.4037 (5) |

| c (Å) | 12.2426 (5) |

| Volume (ų) | 1071.18 (9) |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the absence of strong hydrogen bond donors, the packing of aromatic nitriles is often directed by weaker interactions like C-H···N hydrogen bonds, C-H···F interactions, and π-π stacking.

The crystal packing of 2-(4-Methylphenyl)benzonitrile is stabilized by weak intermolecular π-π stacking interactions, with centroid-centroid distances between aromatic rings of 3.8172(12) Å and 3.9349(12) Å. nih.gov Given the structural similarity, it is highly probable that π-π stacking interactions also play a significant role in the solid-state structure of this compound.

Furthermore, the presence of a fluorine atom introduces the possibility of C-H···F hydrogen bonds. While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, such interactions are known to be structure-directing, particularly when C-H acidity is enhanced by neighboring electron-withdrawing groups. acs.org In the crystal structure of 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile , intermolecular C-H···F interactions are observed, highlighting their potential role in stabilizing the crystal lattice of fluorinated compounds. researchgate.net Therefore, a detailed analysis of the crystal structure of this compound would likely reveal a network of C-H···N interactions involving the nitrile group, π-π stacking between the aromatic rings, and weak C-H···F interactions.

Reactivity and Reaction Mechanisms of 2 4 Fluorophenyl Benzonitrile

Nucleophilic Reactivity of the Nitrile Group

The nitrile (-C≡N) group is characterized by a carbon-nitrogen triple bond, which imparts significant electrophilicity to the carbon atom. This makes it susceptible to attack by nucleophiles, leading to a variety of important functional group transformations.

The reduction of the nitrile group is a fundamental method for the synthesis of primary amines. libretexts.org This transformation involves the addition of hydrogen atoms across the carbon-nitrogen triple bond. Several reagents can accomplish this, each with specific conditions and selectivities.

Commonly used reducing agents include powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄), which readily converts nitriles to primary amines. chemguide.co.ukcommonorganicchemistry.com The reaction typically proceeds via two consecutive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.org Catalytic hydrogenation, employing hydrogen gas with metal catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum Dioxide, is also an effective and often more economical method for this conversion on an industrial scale. wikipedia.org Other reagents like Diisopropylaminoborane and Borane complexes (BH₃-THF or BH₃-SMe₂) can also be utilized. commonorganicchemistry.comnih.gov The presence of electron-withdrawing groups on the aromatic ring can accelerate the reduction process. nih.gov

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF solvent 2. Aqueous acid workup | A powerful, non-selective reducing agent. chemguide.co.ukcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂) | Metal catalyst (Raney Ni, Pd/C, PtO₂), elevated pressure and temperature | Economical for large-scale synthesis. Can sometimes lead to secondary and tertiary amine byproducts. wikipedia.org |

| Borane-Tetrahydrofuran (BH₃-THF) | THF solvent, typically with heating | A more stable alternative to BH₃-SMe₂ is often preferred. commonorganicchemistry.com |

The reduction of 2-(4-Fluorophenyl)benzonitrile would yield [2-(4-Fluorophenyl)phenyl]methanamine, a primary amine that serves as a valuable building block for more complex molecules.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.org This reaction proceeds through an amide intermediate.

In acid-catalyzed hydrolysis , the nitrile is heated under reflux with a strong acid like hydrochloric acid or sulfuric acid. libretexts.orgcommonorganicchemistry.com The nitrogen atom is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. The final products are the corresponding carboxylic acid and ammonium (B1175870) ions. libretexts.org

In base-catalyzed hydrolysis , the nitrile is heated with a strong base such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. weebly.com This process initially forms the salt of the carboxylic acid (a carboxylate ion) and ammonia (B1221849). libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

| Condition | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, heat (reflux) | Carboxylic acid and ammonium salt (e.g., NH₄Cl) | Carboxylic Acid |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat (reflux) | Carboxylate salt (e.g., R-COO⁻Na⁺) and ammonia (NH₃) | Carboxylic Acid (after addition of strong acid) |

Applying these methods to this compound would produce 2-(4-Fluorophenyl)benzoic acid.

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction, often facilitated by a catalyst, is a prime example of "click chemistry" due to its high efficiency and yield. researchgate.net The reaction involves the combination of the nitrile (a two-atom π-system) with the azide (B81097) (a three-atom π-system) to construct the five-membered tetrazole ring. nih.gov This transformation is a powerful method for converting a nitrile into a metabolically stable carboxylic acid bioisostere, a common strategy in medicinal chemistry.

For this compound, reaction with sodium azide would yield 5-[2-(4-Fluorophenyl)phenyl]-1H-tetrazole.

Reactivity of the Fluorophenyl Moiety

The fluorophenyl portion of the molecule also possesses distinct reactive characteristics, primarily centered on the carbon-fluorine bond.

Aromatic rings that are substituted with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.org In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, the fluorine atom) and displaces it. nih.gov The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing substituents. wikipedia.org

Fluorine is an effective leaving group in SₙAr reactions, often showing greater reactivity than other halogens like chlorine or bromine. nih.govyoutube.com This is because fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com Therefore, the fluorine atom on the fluorophenyl ring of this compound can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups.

| Nucleophile | Resulting Product Class | Example |

|---|---|---|

| Amine (R-NH₂) | Substituted Aniline (B41778) | Displacement by an amine to form a C-N bond. |

| Alkoxide (R-O⁻) | Aryl Ether | Displacement by an alcohol/alkoxide to form a C-O bond. |

| Thiolate (R-S⁻) | Aryl Thioether | Displacement by a thiol/thiolate to form a C-S bond. |

Role as a Building Block in Complex Molecular Architectures

Due to its multiple, orthogonally reactive functional groups, this compound is a valuable building block for constructing more complex molecules. princetonbio.com Fluorinated benzonitriles are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like dyes and emitters for organic light-emitting diodes (OLEDs). ossila.comcymitquimica.comossila.com

The synthetic utility stems from the ability to selectively transform either the nitrile group or the fluorophenyl group.

| Functional Group | Potential Transformation | Application in Synthesis |

|---|---|---|

| Nitrile Group | Reduction to amine, hydrolysis to carboxylic acid, cycloaddition to tetrazole | Introduces key functional groups for further coupling or to act as pharmacophores. |

| Fluorophenyl Moiety | Nucleophilic aromatic substitution of fluorine | Allows for the attachment of various substituents to the phenyl ring, modifying electronic and steric properties. |

For example, the nitrile can be converted to an amine, which can then undergo amide bond formation, while the fluoro-substituent remains available for a subsequent SₙAr reaction. This stepwise functionalization allows for the controlled and precise assembly of complex molecular architectures.

Electrophilic and Radical Reactions

Detailed research findings on the specific electrophilic and radical reactions of this compound are not extensively documented in the reviewed literature. However, the reactivity of the molecule can be predicted based on the known principles of electrophilic aromatic substitution and radical chemistry.

The benzonitrile (B105546) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the cyano group (-CN). This deactivation is a result of both a strong negative inductive effect (-I) and a negative resonance effect (-M). Consequently, harsher reaction conditions are typically required for electrophilic substitution compared to unsubstituted benzene (B151609). libretexts.orgbyjus.com The cyano group acts as a meta-director, meaning that incoming electrophiles are directed to the positions meta to the cyano group. libretexts.org

Given the presence of two aromatic rings with different substitution patterns, the site of an electrophilic attack on this compound would depend on the specific reaction conditions and the nature of the electrophile.

Similarly, specific studies on the radical reactions of this compound are scarce. In general, the cyano group can act as a radical acceptor in cascade reactions, which allows for the construction of various heterocyclic and carbocyclic structures. rsc.org The specific behavior of this compound in such reactions would likely be influenced by the stability of the potential radical intermediates formed.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring System | Directing Group | Predicted Position of Attack |

| Benzonitrile | -CN | Meta |

| 4-Fluorophenyl | -F | Ortho, Para |

Catalytic Conversions and Mechanisms

Catalytic conversions of 2-arylbenzonitriles, including derivatives like this compound, are a subject of significant research, particularly for the synthesis of complex polycyclic molecules. One of the most notable catalytic conversions is the intramolecular C-H functionalization to form fluorenone derivatives.

This transformation is often catalyzed by palladium complexes and proceeds via a dehydrogenative cyclization mechanism. nih.gov The reaction involves the activation of a C-H bond on the phenyl ring and the formation of a new carbon-carbon bond with the benzonitrile ring, leading to a planar, tricyclic fluorenone core. This method provides a direct and efficient route to these valuable compounds, which have applications in materials science and medicinal chemistry.

The proposed mechanism for the palladium-catalyzed synthesis of fluorenones from 2-arylbenzonitriles generally involves the following key steps:

C-H Activation: The palladium catalyst activates an ortho C-H bond of the phenyl ring, forming a palladacycle intermediate.

Migratory Insertion: The cyano group undergoes migratory insertion into the palladium-carbon bond.

Reductive Elimination: Reductive elimination from the resulting intermediate forms the fluorenone product and regenerates the active palladium catalyst.

While specific studies detailing the catalytic conversion of this compound are limited, it is a suitable substrate for such transformations. The reaction would be expected to yield 2-fluorofluoren-9-one.

Table 2: Representative Catalytic Conversion of a 2-Arylbenzonitrile Derivative

| Substrate | Catalyst | Product | Yield | Reference |

| 2-Phenylbenzonitrile | Pd(OAc)₂ | Fluoren-9-one | High | researchgate.net |

Note: This table presents a representative example of a similar transformation, as specific yield data for the cyclization of this compound was not found in the reviewed literature.

Coordination Chemistry of 2 4 Fluorophenyl Benzonitrile

Ligand Properties of the Nitrile Group

Nitriles are classified as L-type ligands in the Covalent Bond Classification method, meaning they are charge-neutral Lewis bases. csic.es The nitrile group typically coordinates to a metal center through the lone pair of electrons on the nitrogen atom in a linear, end-on fashion (η¹-coordination). csic.es This interaction is predominantly a σ-donation from the nitrogen lone pair orbital to a vacant metal orbital.

However, the nitrile ligand also possesses π-acceptor capabilities. csic.es It has two perpendicular π-bonds in the C≡N triple bond, with corresponding empty π* antibonding orbitals. These π* orbitals can accept electron density from filled d-orbitals of the metal center through a process called back-donation. This σ-donor/π-acceptor duality is a key feature of nitrile ligands. While they are generally considered weakly coordinating, their ability to function as π-acceptors can lead to the formation of stable complexes, particularly with electron-rich, low-valent transition metals. csic.es The extent of π-back-donation can influence the C≡N bond strength, which can be probed using techniques like infrared (IR) spectroscopy.

| Property | Description | Significance in Coordination |

|---|---|---|

| Classification | L-type, charge-neutral Lewis base. csic.es | Coordinates to metal centers without altering their formal oxidation state. |

| HSAB Theory | Classified as a soft ligand. csic.es | Prefers to bind with soft metal centers. |

| Primary Bonding Mode | σ-donation from the nitrogen lone pair (η¹-coordination). | Forms a linear M-N-C arrangement. |

| Secondary Bonding Mode | π-acceptance into the C≡N π* orbitals (π-back-donation). csic.es | Strengthens the metal-ligand bond; can be significant with electron-rich metals. |

| Coordination Strength | Generally considered a weakly coordinating and labile ligand. csic.es | Can be easily displaced by stronger ligands, making nitrile complexes useful synthetic precursors. |

Formation of Metal Complexes

Metal complexes of nitriles are typically synthesized by reacting an anhydrous metal salt or a precursor complex with the nitrile. csic.es Given that many nitriles are liquids at room temperature, they can often serve as both the ligand and the solvent for the reaction. For instance, complexes can be prepared by simply dissolving an anhydrous metal halide or perchlorate (B79767) in the nitrile. csic.es

In the case of 2-(4-fluorophenyl)benzonitrile, complex formation would involve the coordination of the nitrile nitrogen to a metal center. Research on various fluorinated benzonitriles has shown their capability to form stable complexes. For example, the reaction of fluorinated benzonitriles with the nickel(0) fragment [Ni(dippe)] (where dippe = 1,2-bis(diisopropylphosphino)ethane) has been studied. researchgate.net These reactions initially lead to the formation of an η²-nitrile complex, where the metal coordinates to the side of the C≡N triple bond rather than the nitrogen lone pair. researchgate.net This intermediate can then convert to a more stable product involving C-CN bond activation. researchgate.net The synthesis of a vanadium(III) complex with 2,6-difluorobenzonitrile (B137791) has also been demonstrated, revealing an η¹ binding mode. researchgate.net

Applications in Catalysis with Transition Metal Complexes

Transition metal complexes containing nitrile ligands are valuable as catalysts or catalyst precursors for a variety of organic transformations. rsc.org The coordination of the nitrile to a metal center activates the C≡N bond, making it more susceptible to nucleophilic attack or other transformations. csic.es While specific catalytic applications for complexes of this compound are not widely documented, the reactivity of closely related benzonitrile (B105546) complexes provides significant insight into their potential catalytic roles.

One notable application is the cyclotrimerization of nitriles to form 1,3,5-triazines. Low-valent transition metals have been investigated for this purpose. For instance, catalytic systems composed of titanium chlorido complexes and magnesium have been shown to effectively catalyze the cyclotrimerization of benzonitrile and its derivatives, including those with electron-withdrawing groups like p-(trifluoromethyl)benzonitrile. researchgate.net This suggests that this compound could be a suitable substrate for similar catalytic transformations to produce fluorinated triazines. researchgate.net

Another area of application is in hydrogenation reactions. Triruthenium clusters have been shown to catalyze the hydrogenation of benzonitrile to benzylamine. acs.org Similarly, nickel(0) complexes can catalyze the hydration of benzonitrile to benzamide. nih.gov Rhodium(II) catalysts have been employed in the transannulation of 1,2,3-triazoles with nitriles to synthesize substituted imidazoles. acs.org Furthermore, palladium-catalyzed reactions involving the carbopalladation of nitriles have been developed to synthesize N-heterocycles like quinazolines. nih.gov These examples highlight the utility of transition metal complexes in activating the nitrile group for various synthetic applications.

| Catalytic Reaction | Metal Catalyst/System | Substrate Example | Product | Reference |

|---|---|---|---|---|

| Cyclotrimerization | Titanium Chlorido Complexes / Mg | Benzonitrile derivatives | 2,4,6-Triaryl-1,3,5-triazines | researchgate.net |

| Hydrogenation | Triruthenium Clusters | Benzonitrile | Benzylamine | acs.org |

| Hydration | Nickel(0) Complexes | Benzonitrile | Benzamide | nih.gov |

| Transannulation | Rhodium(II) Acetate (B1210297) | 1-Sulfonyl triazoles and Nitriles | Imidazoles | acs.org |

| Tandem Addition/Cyclization | Palladium Catalysts | 2-(Benzylidenamino)benzonitriles | 2,4-Diarylquinazolines | nih.gov |

Linkage Isomerism in Coordination

Linkage isomerism occurs when a ligand can bind to a metal center through two or more different donor atoms. nih.govunistra.fr For nitrile ligands, this type of isomerism can manifest through different coordination modes. The most common mode is the end-on, η¹-coordination via the nitrogen lone pair. researchgate.net However, a less common but significant alternative is the side-on, η²-coordination, where the π-system of the C≡N triple bond coordinates to the metal. csic.esresearchgate.net

The η¹ and η² bonding modes can be considered linkage isomers. The preference for one mode over the other depends on several factors, including the nature of the metal (its oxidation state and electron configuration), the steric and electronic properties of the other ligands in the complex, and the specific nitrile ligand itself. researchgate.net Low-valence, electron-rich metal centers are more likely to favor the η²-mode, as it allows for more significant π-back-donation from the metal to the nitrile's π* orbitals. csic.es

For example, studies on vanadium(III) and molybdenum(III) complexes have shown that benzonitrile and related aryl nitriles typically bind in an η¹ fashion. researchgate.net In contrast, η²-nitrile complexes are known to form with low-valent metals like Ni(0) and are often proposed as transient intermediates in catalytic reactions such as the hydrogenation of nitriles. csic.esresearchgate.net The interconversion between η¹ and η² isomers can be a key step in catalytic cycles. researchgate.net

Applications and Functionalization of 2 4 Fluorophenyl Benzonitrile and Its Derivatives

Pharmaceutical and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The 2-(4-fluorophenyl)benzonitrile framework serves as a valuable pharmacophore in the design and synthesis of novel therapeutic agents.

Precursors for Drug Synthesis

Benzonitrile (B105546) and its derivatives are crucial intermediates in the manufacturing of various pharmaceuticals. medcraveonline.com The presence of a fluorine atom in the 4-position of the phenyl ring makes this compound and related structures particularly valuable. For instance, the related compound 2-fluoro-4-nitrobenzonitrile (B1302158) is a key intermediate in the synthesis of tyrosine kinase inhibitors, which are a class of drugs used in the treatment of cancer and other diseases like atherosclerosis and endometriosis. google.com Furthermore, 4-(trifluoromethoxy)benzonitrile (B1293906) is recognized as a versatile intermediate for synthesizing drugs targeting the central nervous system (CNS), anti-inflammatory agents, and oncology therapeutics. nbinno.com The nitrile group is a key functional handle, allowing for its conversion into other functionalities like carboxylic acids, amines, or amides, facilitating the construction of complex drug molecules. nbinno.com

Derivatives as Receptor Antagonists

Derivatives of fluorinated biphenyls have shown significant promise as receptor antagonists. A notable application is in the development of angiotensin II (Ang II) receptor antagonists, a class of drugs used to treat hypertension. nih.govnih.gov Research has focused on creating non-tetrazole Ang II receptor antagonists, which are derivatives of well-known drugs like Losartan, Valsartan, and Irbesartan. nih.gov In these novel compounds, the typical tetrazole moiety is replaced with a carboxylic acid group on the biphenyl (B1667301) structure. Fluorine-substituted derivatives have demonstrated high affinity for the AT1 receptor subtype in the nanomolar range. nih.gov

| Compound Type | Target Receptor | Therapeutic Application |

|---|---|---|

| Fluorine-substituted biphenyl carboxylic acids | Angiotensin II (AT1) | Antihypertensive |

Development of Antiviral Agents

The this compound scaffold has been instrumental in the development of novel antiviral agents. Specifically, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov Through chemical optimization of a lead compound, a highly effective HCV inhibitor was discovered with an EC50 value of 0.022 μM. nih.gov Mechanistic studies revealed that this class of compounds blocks HCV replication by targeting the entry stage of the virus. nih.gov Furthermore, the 2-(4-fluorophenyl) moiety is a substructure in some benzofuran (B130515) inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication. mdpi.com

| Derivative Class | Viral Target | Mechanism of Action | Reported Potency (EC50) |

|---|---|---|---|

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitriles | Hepatitis C Virus (HCV) | Inhibition of viral entry | 0.022 μM |

Antimycobacterial Activity

Derivatives incorporating the benzonitrile structure have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on benzonitrile/nicotinonitrile-based s-triazines revealed that several compounds exhibited profound antimycobacterial activity with low toxicity towards mammalian cells. nih.gov The structure-activity relationship in this class of compounds suggests that the nicotinonitrile substituted s-triazine analogs are particularly promising as starting points for the development of new antituberculosis drugs. nih.gov In a different study on benzothiazinone derivatives, a meta-cyano substituted compound was found to have the weakest activity, providing valuable insights for future drug design. mdpi.com

Antihypertensive Agents

As mentioned in the context of receptor antagonists, derivatives of this compound are key in the development of antihypertensive drugs. The primary mechanism of action is the antagonism of the angiotensin II AT1 receptor. nih.govnih.govdrugbank.comdrugbank.com Fluorine-substituted derivatives of existing sartans (a class of Ang II receptor blockers) have been synthesized and evaluated. nih.gov One particular compound from this research demonstrated a potent and long-lasting blood pressure-reducing effect in both spontaneously hypertensive rats (SHR) and renal hypertensive rats (RHR). nih.gov At a dose of 10 mg/kg in SHR, the effect lasted for more than 24 hours, outperforming the established drugs Losartan and Valsartan. nih.gov

Materials Science Applications

The unique electronic and physical properties of fluorinated biphenylnitrile derivatives make them valuable components in the field of materials science, particularly in the development of organic electronics and high-performance materials.

Fluorinated biphenyl derivatives are critical in the advancement of display technologies, such as liquid crystal displays (LCDs). nbinno.comgoogle.com Their inherent rigidity, thermal stability, and specific dielectric properties are highly desirable for modern displays that require fast response times, high contrast ratios, and energy efficiency. nbinno.com The inclusion of fluorine atoms significantly influences the material's physical and electrical characteristics. nbinno.com

In the realm of organic electronics, carbazole-benzonitrile derivatives have been developed as universal host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org These bipolar host materials facilitate efficient hole and electron transport, leading to improved device efficiency. rsc.org Furthermore, a patent describes fluorinated biphenyl derivatives as having applications as dielectric materials, lubricants, and heat transfer materials due to their exceptional chemical and electrical stability. google.com The synthesis of large π-conjugated systems, such as 4,4'-(o-benzonitrile) divinylbenzene, which exhibit interesting fluorescence properties, further highlights the utility of benzonitrile derivatives in photoluminescent materials. researchgate.net

| Application Area | Specific Use | Key Properties |

|---|---|---|

| Organic Electronics | Host materials for blue PhOLEDs | Bipolar charge transport, high triplet energy |

| Display Technology | Liquid Crystal Displays (LCDs) | Rigidity, thermal stability, specific dielectric anisotropy |

| High-Performance Materials | Dielectric materials | Chemical and electrical stability |

| Lubricating materials | Chemical and electrical stability | |